NTPDase-IN-2

Description

BenchChem offers high-quality NTPDase-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NTPDase-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

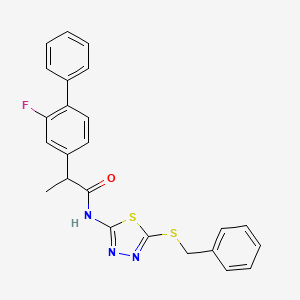

Structure

3D Structure

Properties

Molecular Formula |

C24H20FN3OS2 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3-fluoro-4-phenylphenyl)propanamide |

InChI |

InChI=1S/C24H20FN3OS2/c1-16(19-12-13-20(21(25)14-19)18-10-6-3-7-11-18)22(29)26-23-27-28-24(31-23)30-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,27,29) |

InChI Key |

MDYZXAOAWIXHHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

NTPDase-IN-2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of NTPDase2 and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction to NTPDase2

Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L1, is a cell surface-bound enzyme that plays a crucial role in regulating purinergic signaling.[1] This signaling pathway, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), is vital for a multitude of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[2][3] NTPDase2 is an integral membrane protein with its catalytic site facing the extracellular space.[1]

Core Mechanism of Action of NTPDase2

The primary function of NTPDase2 is the hydrolysis of extracellular nucleoside triphosphates, with a strong preference for ATP.[4] Unlike other members of the NTPDase family, such as NTPDase1, which hydrolyzes ATP and ADP at similar rates, NTPDase2 is a preferential ecto-ATPase.[1][4] The enzymatic reaction catalyzed by NTPDase2 is the sequential hydrolysis of the γ and β phosphate groups of ATP, leading to the production of ADP and subsequently adenosine monophosphate (AMP). However, due to its significantly lower affinity for ADP, the primary product of NTPDase2 activity in a physiological context is ADP.[4]

The accumulation of ADP in the extracellular space is a key consequence of NTPDase2 activity. This ADP can then act as an agonist for various P2Y receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃.[4] By converting ATP to ADP, NTPDase2 effectively terminates signaling through ATP-gated P2X receptors and certain P2Y receptors (P2Y₂, P2Y₄, and P2Y₁₁) while promoting signaling through ADP-sensitive P2Y receptors.[4]

Mechanism of Action of NTPDase2 Inhibition

The inhibition of NTPDase2 disrupts this regulated hydrolysis of extracellular ATP. By blocking the catalytic activity of NTPDase2, inhibitors prevent the conversion of ATP to ADP. This leads to two primary consequences for purinergic signaling:

-

Increased Extracellular ATP Concentration: The lifetime of extracellular ATP is prolonged, leading to enhanced activation of ATP-gated P2X receptors and ATP-sensitive P2Y receptors.

-

Decreased Extracellular ADP Concentration: The production of ADP is significantly reduced, leading to diminished activation of ADP-sensitive P2Y receptors (P2Y₁, P2Y₁₂, and P2Y₁₃).[4]

This shift in the balance of extracellular purine nucleotides can have profound effects on cellular function. For instance, in the context of thrombosis, NTPDase2 on subendothelial cells converts released ATP to ADP, which is a potent platelet activator.[4] A selective inhibitor of NTPDase2 could therefore have antithrombotic effects by reducing ADP-mediated platelet aggregation.[4]

Quantitative Data on NTPDase2 Inhibition

Significant progress has been made in developing selective inhibitors for NTPDase2. One such inhibitor, a uridine-5'-carboxamide derivative designated as compound 19a (PSB-6426) , has demonstrated potent and selective competitive inhibition of human NTPDase2.[4][5]

| Inhibitor | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Action | Selectivity |

| 19a (PSB-6426) | Human NTPDase2 | 8.2 µM[4][5] | 42 µM[4] | Competitive[4][5] | Selective vs. NTPDase1, NTPDase3, NTPDase8 and P2Y₂, P2Y₄, P2Y₆ receptors[4][5] |

Signaling Pathway Diagrams

Caption: Purinergic signaling pathway modulated by NTPDase2.

Caption: Effect of NTPDase2 inhibition on purinergic signaling.

Experimental Protocols

Protocol for NTPDase Inhibition Assay

This protocol is adapted from a method used for the characterization of NTPDase2 inhibitors.[4]

1. Materials and Reagents:

-

Membrane preparations containing human NTPDase2 (e.g., from transfected COS-7 or HEK293 cells)

-

ATP (substrate)

-

Test inhibitors

-

Reaction Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4

-

UMP (internal standard for capillary electrophoresis)

-

Deionized water

-

DMSO (for dissolving inhibitors with low water solubility)

2. Instrumentation:

-

Capillary Electrophoresis (CE) system with UV detection

-

Thermostated incubator or water bath (37°C)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

3. Experimental Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of ATP in deionized water.

-

Dissolve test inhibitors in deionized water or DMSO to prepare stock solutions.

-

Prepare the reaction buffer and store at 4°C.

-

-

Enzyme Inhibition Assay:

-

The final reaction volume is 100 µL.

-

In a microcentrifuge tube, add the following in order:

-

Reaction buffer

-

ATP to a final concentration of 400 µM.

-

Different concentrations of the test inhibitor (or vehicle control).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding an appropriate dilution of the NTPDase2-containing membrane preparation.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Terminate the reaction by heating at 99°C for 5 minutes.

-

Centrifuge the tubes to pellet any precipitate.

-

-

Analysis of Product Formation by Capillary Electrophoresis:

-

Dilute an aliquot of the supernatant from the reaction mixture with deionized water containing a known concentration of UMP as an internal standard.

-

Analyze the sample using a CE system to separate and quantify the substrate (ATP) and the product (ADP or AMP).

-

Monitor the separation by UV absorbance.

-

-

Data Analysis:

-

Calculate the amount of product formed in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

For determining the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[4]

-

Caption: Experimental workflow for an NTPDase2 inhibition assay.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to NTPDase-IN-2: A Selective NTPDase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NTPDase-IN-2, a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2). This document includes detailed experimental protocols and visual representations of relevant signaling pathways and workflows to support researchers in the fields of pharmacology, oncology, and immunology.

Introduction to NTPDases and Purinergic Signaling

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Specifically, NTPDases 1, 2, 3, and 8 are located on the cell surface and modulate the concentrations of ATP and ADP, which are ligands for P2X and P2Y receptors.[2] This regulation is crucial for a variety of physiological processes, including neurotransmission, immune responses, and platelet aggregation.[3][4]

NTPDase2 (also known as CD39L1) preferentially hydrolyzes ATP to ADP.[5][6] The resulting ADP can then activate specific P2Y receptors (e.g., P2Y1, P2Y12, P2Y13), leading to various downstream cellular effects.[7] Given their role in modulating these signaling pathways, NTPDases have emerged as promising therapeutic targets for a range of diseases, including cancer, thrombosis, and inflammatory disorders.[4]

Chemical Structure and Properties of NTPDase-IN-2

NTPDase-IN-2 (also referred to as compound 5g in associated literature) is a potent and selective inhibitor of human NTPDase2.[8] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(5-(benzylthiomethyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)phenyl)propanamide |

| Molecular Formula | C24H20FN3OS2 |

| Molecular Weight | 449.56 g/mol |

| SMILES String | CC(C1=CC=C(C(F)=C1)C2=CC=CC=C2)C(NC3=NN=C(S3)SCC4=CC=CC=C4)=O |

| CAS Number | 2883147-47-3 |

| Solubility | 10 mM in DMSO |

Biological Activity and Quantitative Data

NTPDase-IN-2 has been characterized as a selective, non-competitive inhibitor of human NTPDase2. The following table summarizes its inhibitory activity against various human NTPDase isoforms.

| Target | IC50 (µM) | Inhibition Type | Km (µM) for h-NTPDase-2 |

| h-NTPDase-2 | 0.04 | Non-competitive | 74 |

| h-NTPDase-8 | 2.27 | - | - |

| h-NTPDase-1 | - | Non-competitive | - |

Data sourced from MedchemExpress and Immunomart, referencing Abbas S, et al. (2022).[8]

Signaling Pathway of NTPDase2 in Purinergic Signaling

The following diagram illustrates the role of NTPDase2 in the purinergic signaling pathway and the mechanism of inhibition by NTPDase-IN-2. Extracellular ATP, released from cells, acts as a signaling molecule. NTPDase2 hydrolyzes ATP to ADP, which can then activate P2Y receptors, initiating downstream signaling cascades. NTPDase-IN-2 blocks the activity of NTPDase2, leading to an accumulation of extracellular ATP and a reduction in ADP-mediated signaling.

Caption: NTPDase2 signaling pathway and inhibition by NTPDase-IN-2.

Experimental Protocols

NTPDase Inhibition Assay using Malachite Green Method

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

Materials:

-

NTPDase enzymes (recombinant human NTPDase1, -2, -3, or -8)

-

ATP (substrate)

-

NTPDase-IN-2 (or other test compounds)

-

Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Malachite Green Reagent A: 0.6 mM Malachite Green in water

-

Malachite Green Reagent B: 20 mM Ammonium Molybdate in 1.5 M Sulfuric Acid

-

96-well microplate

-

Plate reader capable of measuring absorbance at 600-630 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of NTPDase-IN-2 in DMSO. The final DMSO concentration in the assay should not exceed 2%.

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 25 µL of the appropriate NTPDase enzyme solution (e.g., ~100 ng of protein for COS-7 cell membrane preparations) to each well.

-

Add 2.5 µL of the diluted NTPDase-IN-2 or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 22.5 µL of ATP solution to each well. The final ATP concentration should be around the Km value of the specific NTPDase isoform (e.g., 100 µM for NTPDase2).

-

The total reaction volume is 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 20 µL of Malachite Green Reagent A followed by 30 µL of Malachite Green Reagent B.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

-

Data Acquisition: Measure the absorbance at 600 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the negative control (denatured enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of NTPDase-IN-2.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 of an NTPDase inhibitor.

Caption: Workflow for determining the IC50 of an NTPDase inhibitor.

Conclusion

NTPDase-IN-2 is a valuable research tool for investigating the role of NTPDase2 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the therapeutic potential of NTPDase2 inhibition. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective use of NTPDase-IN-2 in research and drug development endeavors.

Disclaimer: This document is intended for research purposes only. NTPDase-IN-2 is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and other chemical reagents.

References

- 1. Purinergic Signaling in Oral Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTPDase | ATPases | Tocris Bioscience [tocris.com]

- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 4. Extracellular ATP activates multiple signalling pathways and potentiates growth factor-induced c-fos gene expression in MCF-7 breast cancer cells – IGMM [igmm.cnrs.fr]

- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Specificity and Selectivity of the NTPDase2 Inhibitor PSB-6426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of PSB-6426, a potent and selective inhibitor of Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2). This document details the available quantitative data, experimental methodologies for its characterization, and the relevant signaling pathways, presented through structured tables and diagrams to facilitate understanding and application in research and drug development. While the prompt specified "NTPDase-IN-2," this name does not correspond to a known specific molecule in publicly available scientific literature. Therefore, this guide focuses on PSB-6426 (also known as compound 19a), which is recognized as the first potent and selective inhibitor of human NTPDase2.[1]

Target Specificity and Selectivity Profile

PSB-6426 is a competitive inhibitor of human NTPDase2 with a reported inhibitor constant (Ki) of 8.2 µM.[1] It is a nucleotide mimetic derived from uridine-5'-carboxamide and is noted for its high selectivity for NTPDase2 over other ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and certain purinergic P2Y receptors.[1]

Quantitative Inhibition Data

The following table summarizes the known quantitative inhibitory activity of PSB-6426 against its primary target, human NTPDase2.

| Target | Inhibitor | Ki (µM) | Inhibition Type |

| hNTPDase2 | PSB-6426 | 8.2 | Competitive |

Table 1: Quantitative inhibition data for PSB-6426 against human NTPDase2.[1]

Selectivity Profile

| Off-Target | Species | Activity at 100 µM |

| P2Y2 Receptor | Human | Inactive |

| P2Y4 Receptor | Human | Inactive |

| P2Y6 Receptor | Rat | Inactive |

Table 2: Selectivity profile of PSB-6426 against uracil nucleotide-activated P2Y receptors.[1]

Experimental Protocols

The characterization of PSB-6426 and other NTPDase inhibitors has been primarily achieved through capillary electrophoresis-based enzyme assays. This method allows for the direct measurement of substrate turnover and the effects of inhibitors.

NTPDase Inhibition Assay using Capillary Electrophoresis

This protocol outlines the general procedure for determining the inhibitory activity of compounds against NTPDase enzymes.

Objective: To quantify the inhibition of NTPDase activity by a test compound.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, or 8) expressed in COS-7 or HEK 293 cells, with membrane preparations used as the enzyme source.[1]

-

Substrate: Adenosine triphosphate (ATP), typically at a concentration of 400 µM.[1]

-

Test inhibitor (e.g., PSB-6426) at various concentrations.

-

Reaction buffer.

-

Capillary electrophoresis (CE) system with UV detection.

Procedure:

-

Enzyme Preparation: Membrane preparations containing the NTPDase enzyme of interest are prepared from transfected cells.

-

Reaction Mixture Preparation: The test inhibitor is pre-incubated with the enzyme-containing membrane preparation in a reaction vial.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the ATP substrate.

-

Incubation: The reaction is allowed to proceed for a defined period under controlled temperature.

-

Termination of Reaction: The reaction is stopped, typically by heat inactivation or the addition of a quenching agent.

-

Analysis by Capillary Electrophoresis: The reaction mixture is analyzed by CE to separate and quantify the substrate (ATP) and the product (ADP or AMP, depending on the NTPDase isoform).

-

Data Analysis: The amount of product formed in the presence of the inhibitor is compared to the amount formed in a control reaction without the inhibitor. This data is used to calculate the percentage of inhibition and, subsequently, the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway

NTPDase2 plays a crucial role in the purinergic signaling pathway by modulating the extracellular concentrations of nucleotides. It preferentially hydrolyzes ATP to ADP. This action terminates the signaling of ATP-sensitive P2X and some P2Y receptors while generating ADP, which is an agonist for other P2Y receptors (P2Y1, P2Y12, and P2Y13).

Caption: Purinergic signaling pathway modulated by NTPDase2.

Experimental Workflow for NTPDase Inhibitor Screening

The discovery and characterization of novel NTPDase inhibitors typically follow a structured workflow, from initial screening to detailed biochemical and cellular characterization.

References

In-Depth Technical Guide: NTPDase-IN-2 Binding Affinity to Human NTPDase2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of NTPDase-IN-2 to human NTPDase2 (ecto-nucleoside triphosphate diphosphohydrolase 2), a key enzyme in the regulation of purinergic signaling. This document outlines quantitative binding data, detailed experimental methodologies for characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity of NTPDase-IN-2

The inhibitory potency of NTPDase-IN-2 against human NTPDase2 has been characterized, providing valuable data for its use as a selective pharmacological tool. The key quantitative metrics are summarized below.

| Compound | Target | Parameter | Value | Notes |

| NTPDase-IN-2 | Human NTPDase2 | IC50 | 0.04 µM | The half maximal inhibitory concentration, indicating high potency. |

| NTPDase-IN-2 | Human NTPDase8 | IC50 | 2.27 µM | Demonstrates selectivity for NTPDase2 over NTPDase8. |

| ATP (Substrate) | Human NTPDase2 | Km | 74 µM | The Michaelis constant, representing the substrate concentration at which the enzyme reaches half of its maximum velocity. |

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like NTPDase-IN-2 against NTPDase2 typically involves enzymatic assays that measure the hydrolysis of ATP. Two common and robust methods are the Malachite Green Assay and the Fluorescence Polarization Immunoassay.

Malachite Green Assay for NTPDase Activity

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.

Principle: The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.

Materials:

-

Human recombinant NTPDase2

-

NTPDase-IN-2

-

ATP (substrate)

-

Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Malachite Green Reagent: Solution of malachite green (e.g., 0.6 mM) and ammonium molybdate (e.g., 20 mM) in sulfuric acid (e.g., 1.5 M)

-

96-well microplates

-

Plate reader capable of measuring absorbance at ~600-660 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of NTPDase-IN-2 in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations for IC50 determination.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of human NTPDase2 to each well. Add the different concentrations of NTPDase-IN-2 to the respective wells. The final DMSO concentration should be kept low (e.g., ≤ 2%) to avoid interference. Incubate the enzyme and inhibitor mixture at 37°C for a short period (e.g., 5 minutes) to allow for binding.

-

Enzymatic Reaction: Initiate the reaction by adding a specific concentration of ATP to each well. The ATP concentration is typically set near the Km value of the enzyme (e.g., 100 µM for NTPDase2) to ensure sensitive detection of inhibition.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 15 minutes), ensuring that the substrate conversion is within the linear range (typically 10-20%).[1]

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent.[1] This reagent also serves as the detection agent. Allow the color to develop for a set time (e.g., 20 minutes) at room temperature.[1]

-

Data Acquisition: Measure the absorbance of the green complex in each well using a plate reader at a wavelength between 600 and 660 nm.[1][2]

-

Data Analysis: Correct the absorbance values by subtracting the background from wells containing denatured enzyme.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

Fluorescence Polarization Immunoassay for NTPDase Activity

This is a sensitive and high-throughput method for measuring the products of NTPDase reactions.

Principle: The assay measures the displacement of a fluorescently labeled nucleotide tracer from a specific antibody by the ADP product of the NTPDase2 reaction. This displacement leads to a decrease in fluorescence polarization.[3][4]

Materials:

-

Human recombinant NTPDase2

-

NTPDase-IN-2

-

ATP (substrate)

-

ADP-specific antibody

-

Fluorescently labeled ADP tracer

-

Assay Buffer

-

384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Compound and Reagent Preparation: Prepare serial dilutions of NTPDase-IN-2. Prepare a solution containing the ADP-specific antibody and the fluorescent ADP tracer.

-

Enzymatic Reaction: In a 384-well plate, add NTPDase2 and the various concentrations of NTPDase-IN-2. Initiate the reaction by adding ATP. For competitive inhibitor screening, a low substrate concentration (below Km) is often used.[3][4]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period to allow for ADP production.

-

Detection: Stop the enzymatic reaction and add the antibody-tracer mixture. Allow this mixture to incubate and reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization in each well using a suitable plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced, and therefore inversely proportional to the activity of NTPDase2 in the presence of the inhibitor. Calculate the percentage of inhibition for each concentration of NTPDase-IN-2 and determine the IC50 value as described for the Malachite Green Assay.

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway and the Role of NTPDase2

NTPDase2 is a critical regulator of purinergic signaling, which is mediated by extracellular nucleotides like ATP and its breakdown products.

Caption: Purinergic signaling cascade and the inhibitory action of NTPDase-IN-2.

In this pathway, extracellular ATP, released from cells, can activate P2X and certain P2Y receptors, leading to various cellular responses.[5] NTPDase2 plays a crucial role by hydrolyzing ATP to ADP.[6] This action terminates ATP-mediated signaling while producing ADP, which in turn can activate a different subset of P2Y receptors.[7] Further degradation of ADP to AMP and then to adenosine by other ectonucleotidases leads to the activation of P1 receptors.[5] NTPDase-IN-2, by inhibiting NTPDase2, is expected to prolong the signaling effects of ATP and reduce the generation of ADP, thereby shifting the balance of purinergic receptor activation.

Experimental Workflow for Characterizing NTPDase-IN-2

A logical workflow is essential for the comprehensive characterization of a novel enzyme inhibitor like NTPDase-IN-2.

Caption: A structured workflow for the characterization of NTPDase inhibitors.

This workflow begins with initial in vitro screening to identify inhibitory activity, followed by detailed characterization of potency (IC50), selectivity against other related enzymes, and the mechanism of inhibition. Subsequent cell-based assays are crucial to confirm that the inhibitor can engage its target in a cellular context, modulate the intended biological pathway, and to assess any potential cytotoxicity. This systematic approach provides a comprehensive understanding of the inhibitor's properties and its potential as a research tool or therapeutic agent.

References

- 1. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]

NTPDase-IN-2 (PSB-6426): A Technical Guide to a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NTPDase-IN-2, identified as PSB-6426, a potent and selective competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). NTPDase2 is a cell surface enzyme that preferentially hydrolyzes extracellular ATP to ADP, playing a crucial role in purinergic signaling. Modulation of this pathway through NTPDase2 inhibition presents a promising therapeutic strategy for a range of conditions, including ischemic stroke, cancer, and neuroinflammatory diseases. This document details the mechanism of action, synthesis, and key experimental data for PSB-6426 and other relevant NTPDase2 inhibitors. It also provides detailed protocols for essential in vitro assays and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of NTPDase2 in Purinergic Signaling

Extracellular nucleotides such as ATP and ADP are critical signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors. The concentration and duration of these signals are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. Among these, the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family, particularly NTPDase1, 2, 3, and 8, are key players in the hydrolysis of nucleoside tri- and diphosphates.

NTPDase2 (also known as CD39L1) exhibits a distinct substrate preference, favoring the hydrolysis of ATP to ADP over the further conversion of ADP to AMP. This leads to a transient accumulation of ADP, a key agonist for P2Y1, P2Y12, and P2Y13 receptors, which are involved in processes such as platelet aggregation and inflammation. The strategic inhibition of NTPDase2, therefore, offers a targeted approach to modulate purinergic signaling for therapeutic benefit.[1]

NTPDase-IN-2 (PSB-6426): A Selective NTPDase2 Inhibitor

NTPDase-IN-2, identified in the scientific literature as compound 19a or PSB-6426 , is a uridine-5'-carboxamide derivative that acts as a potent and selective competitive inhibitor of human NTPDase2.[1][2] Its uncharged nature at physiological pH suggests potential for oral bioavailability, a significant advantage over many existing nucleotide-based inhibitors.[1][2]

Chemical Structure and Synthesis

PSB-6426 is a nucleotide mimetic where the phosphate group is replaced by a phosphonic acid ester linked to the 5'-position of uridine via an amide bond.[1][2]

Full Chemical Name: 4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester[2]

Synthesis Overview: The synthesis of PSB-6426 and related uridine-5'-carboxamide derivatives involves the coupling of uridine-5'-carboxylic acid with a suitable linker attached to a phosphonic acid diethyl ester moiety. The use of coupling reagents such as benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate (PyBOP) has been reported to be effective in forming the amide bond.[1]

Quantitative Inhibitory Data

The inhibitory potency and selectivity of PSB-6426 and other relevant NTPDase2 inhibitors are summarized in the tables below. Data is compiled from in vitro assays, primarily capillary electrophoresis-based methods.

Table 1: Inhibitory Activity of PSB-6426 against Human NTPDase Isoforms [1]

| Compound | Target NTPDase | Ki (μM) | IC50 (μM) | Inhibition Type |

| PSB-6426 (19a) | NTPDase2 | 8.2 | 42 | Competitive |

| PSB-6426 (19a) | NTPDase1 | > 100 | - | - |

| PSB-6426 (19a) | NTPDase3 | > 100 | - | - |

| PSB-6426 (19a) | NTPDase8 | > 100 | - | - |

Table 2: Comparative Inhibitory Activity of Selected NTPDase2 Inhibitors

| Compound | Target NTPDase | IC50 (μM) | Notes |

| PSB-6426 (19a) | NTPDase2 | 42[1] | Selective for NTPDase2 |

| Compound 20c | NTPDase2 | 101[1] | Uridine-5'-carboxamide derivative |

| Compound 20a | NTPDase2 | 374[1] | Uridine-5'-carboxamide derivative |

| Quinoline derivative 3b | NTPDase2 | 0.77[3] | Potent inhibitor |

| Imidazooxazole derivative 1c | NTPDase2 | 0.29[3] | Selective inhibitor |

Signaling Pathways and Experimental Workflows

NTPDase2 Signaling Pathway

The following diagram illustrates the central role of NTPDase2 in the purinergic signaling cascade.

Caption: NTPDase2 in the purinergic signaling cascade.

Experimental Workflow: In Vitro NTPDase Inhibition Assay

The diagram below outlines a typical workflow for assessing the inhibitory activity of compounds against NTPDase enzymes using a capillary electrophoresis-based assay.

Caption: Workflow for NTPDase inhibition assay.

Experimental Protocols

Capillary Electrophoresis (CE) Assay for NTPDase Activity

This method allows for the direct quantification of the substrate (ATP) and products (ADP, AMP) of the NTPDase reaction.

Materials:

-

NTPDase-expressing cell membrane preparations (e.g., from transfected COS-7 cells)

-

ATP substrate solution (e.g., 400 µM in reaction buffer)

-

Test inhibitor (e.g., PSB-6426) dissolved in DMSO

-

Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Capillary Electrophoresis (CE) system with UV detection

-

Polyacrylamide-coated capillary

-

Running Buffer: 50 mM phosphate buffer, pH 6.5

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a reaction vial, mix the NTPDase-containing membrane preparation with the desired concentration of the test inhibitor. Allow to pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 15 minutes) or by adding a quenching solution.

-

CE Analysis:

-

Inject a small volume of the reaction mixture into the polyacrylamide-coated capillary of the CE system.

-

Apply a reverse polarity voltage to separate the negatively charged ATP, ADP, and AMP.

-

Detect the separated nucleotides by their UV absorbance at 210 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to ATP, ADP, and AMP.

-

Calculate the percentage of substrate conversion and the percentage of inhibition at each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, given the Kₘ of the enzyme for the substrate.

-

Malachite Green Assay for NTPDase Activity

This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP.

Materials:

-

NTPDase-expressing cell membrane preparations

-

ATP substrate solution (e.g., 100 µM for NTPDase2)

-

Test inhibitor (e.g., PSB-6426)

-

Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Malachite Green Reagent A: 0.6 mM malachite green in water

-

Malachite Green Reagent B: 20 mM ammonium molybdate in 1.5 M sulfuric acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the NTPDase enzyme preparation.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the ATP substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Color Development: Stop the reaction and initiate color development by adding 20 µL of Malachite Green Reagent A followed by 30 µL of Malachite Green Reagent B to each well.

-

Incubation: Incubate the plate at room temperature for 20 minutes to allow the color to develop.

-

Measurement: Measure the absorbance of each well at 600 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the negative control (denatured enzyme) from all readings.

-

Generate a standard curve using known concentrations of phosphate.

-

Convert the absorbance readings of the samples to the amount of phosphate released.

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the CE assay.

-

Therapeutic Potential of NTPDase2 Inhibition

The selective inhibition of NTPDase2 holds significant therapeutic promise in several key areas:

-

Ischemic Stroke: During cerebral ischemia, excessive ATP is released, leading to excitotoxicity. By inhibiting NTPDase2, the conversion of ATP to the pro-thrombotic and pro-inflammatory ADP is reduced. This may help to limit the secondary damage associated with stroke.[1] Preclinical studies in animal models of stroke are needed to validate this therapeutic approach.

-

Cancer: High expression of NTPDase2 has been observed in some tumor types, such as human hepatoma.[1] The resulting increase in ADP in the tumor microenvironment can promote cell proliferation and angiogenesis. Inhibition of NTPDase2 could therefore represent a novel anti-cancer strategy.[1] Further preclinical investigations are warranted to explore the efficacy of NTPDase2 inhibitors in various cancer models.

-

Neuroinflammation: NTPDase2 is expressed on astrocytes and its expression is altered in neuroinflammatory conditions.[4][5] In animal models of neurodegeneration, the expression of NTPDase2 is acutely decreased, suggesting a role in the adaptive response to brain injury.[4][5] Targeting NTPDase2 could modulate neuroinflammatory processes and potentially offer a therapeutic avenue for diseases like multiple sclerosis and Alzheimer's disease.

Conclusion

NTPDase-IN-2 (PSB-6426) has emerged as a valuable pharmacological tool for studying the role of NTPDase2 in health and disease. Its selectivity and favorable pharmacokinetic properties make it a promising lead compound for the development of novel therapeutics. The in-depth understanding of its mechanism of action, coupled with robust experimental protocols for its evaluation, provides a solid foundation for further preclinical and clinical development. The continued exploration of NTPDase2 inhibitors is poised to unlock new therapeutic strategies for a range of challenging diseases.

References

- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors: nucleotide mimetics derived from uridine-5'-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

NTPDase-IN-2: A Technical Guide to its Mechanism and Impact on Extracellular ATP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration of extracellular ATP is tightly regulated by a family of ecto-enzymes known as Nucleoside Triphosphate Diphosphohydrolases (NTPDases). Overexpression or dysregulation of NTPDases can lead to altered purinergic signaling, contributing to disease progression. This technical guide provides an in-depth overview of NTPDase-IN-2, a selective inhibitor of NTPDase2, and its consequential effect on extracellular ATP levels. This document will detail its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in pharmacology and drug discovery.

Introduction to NTPDases and Purinergic Signaling

Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1][2][3] Of the eight known human NTPDases, NTPDase1, 2, 3, and 8 are primarily located on the plasma membrane with their catalytic sites facing the extracellular space.[3] These enzymes play a pivotal role in regulating the concentration of extracellular ATP and other nucleotides, thereby modulating the activation of P2 purinergic receptors (P2X and P2Y).[1] This intricate signaling network, known as purinergic signaling, is integral to numerous physiological functions, including immune responses, platelet aggregation, and vascular tone.[1][3]

Dysregulation of NTPDase activity has been implicated in various pathological conditions. For instance, the overexpression of certain NTPDases in the tumor microenvironment can lead to the depletion of immunostimulatory ATP and the production of immunosuppressive adenosine, facilitating immune evasion by cancer cells.[] Consequently, the development of specific NTPDase inhibitors has emerged as a promising therapeutic strategy for cancer, thrombosis, and inflammatory disorders.

NTPDase-IN-2: A Selective NTPDase2 Inhibitor

NTPDase-IN-2 (also referred to as compound 5g in its primary publication) is a potent and selective inhibitor of human NTPDase2 (h-NTPDase2).[5] It belongs to a class of thiadiazole amide derivatives synthesized and characterized for their inhibitory activity against various human NTPDase isoforms.[5]

Mechanism of Action

NTPDase-IN-2 functions by inhibiting the enzymatic activity of NTPDase2. NTPDase2 preferentially hydrolyzes ATP to ADP. By blocking this activity, NTPDase-IN-2 prevents the degradation of extracellular ATP, leading to its accumulation. This elevation in extracellular ATP can, in turn, potentiate signaling through ATP-sensitive P2 receptors. The inhibition by NTPDase-IN-2 is non-competitive with respect to the substrate ATP.

Quantitative Data

The inhibitory potency and selectivity of NTPDase-IN-2 against various human NTPDase isoforms are summarized in the table below. The data is compiled from the primary scientific literature and supplier information.[5]

| Target Isoform | IC50 (µM) | Inhibition Type | Km (µM) for h-NTPDase2 |

| h-NTPDase1 | >100 | - | |

| h-NTPDase2 | 0.04 ± 0.006 | Non-competitive | 74 |

| h-NTPDase3 | >100 | - | |

| h-NTPDase8 | 2.27 | - |

Table 1: Inhibitory activity of NTPDase-IN-2 against human NTPDase isoforms.

Signaling Pathway Modulation by NTPDase-IN-2

The inhibition of NTPDase2 by NTPDase-IN-2 directly impacts the purinergic signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.

References

- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 3. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NTPDase-IN-2 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NTPDase-IN-2, a potent inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), in in vitro experimental settings.

Product Information

NTPDase-IN-2 is a small molecule inhibitor with broad-spectrum activity against several human NTPDase isoforms. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆N₄S | [1] |

| Molecular Weight | 332.42 g/mol | [1][2][3] |

| CAS Number | 2939933-03-4 | [1][2][3] |

| Appearance | Solid powder | |

| Purity | ≥98% |

Solubility

Proper dissolution of NTPDase-IN-2 is critical for accurate and reproducible experimental results. The solubility of NTPDase-IN-2 in common laboratory solvents is provided below.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [4] Prepare a concentrated stock solution in DMSO. |

| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |

| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |

Note: For most in vitro assays, it is recommended to prepare a concentrated stock solution of NTPDase-IN-2 in high-quality, anhydrous DMSO. This stock solution can then be serially diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.[5] A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.

Mechanism of Action and Signaling Pathway

NTPDases are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their corresponding monophosphates (e.g., AMP).[6][7] This enzymatic activity modulates the activation of P2 purinergic receptors (P2X and P2Y), which are involved in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and thrombosis.[2]

NTPDase-IN-2 inhibits the catalytic activity of NTPDases, leading to an accumulation of extracellular ATP and ADP. This, in turn, prolongs the activation of P2 receptors, making NTPDase-IN-2 a valuable tool for studying the roles of purinergic signaling in various biological systems.

The inhibitory activity of NTPDase-IN-2 against several human NTPDase isoforms is detailed in the table below.

| Target Isoform | IC₅₀ (µM) |

| h-NTPDase1 | 0.35 |

| h-NTPDase2 | 4.81 |

| h-NTPDase3 | 37.73 |

| h-NTPDase8 | 10.32 |

Data sourced from supplier information.

Below is a diagram illustrating the NTPDase signaling pathway and the point of intervention for NTPDase-IN-2.

NTPDase Signaling Pathway and Inhibition by NTPDase-IN-2.

Experimental Protocols

Preparation of NTPDase-IN-2 Stock and Working Solutions

The following protocol describes the preparation of a 10 mM stock solution of NTPDase-IN-2 in DMSO and subsequent dilution to a working concentration.

Materials:

-

NTPDase-IN-2 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Appropriate aqueous buffer or cell culture medium (e.g., Tris-HCl, HEPES, DMEM)

Workflow for Solution Preparation:

Workflow for Preparing NTPDase-IN-2 Solutions.

Protocol:

-

Calculate the required amount of NTPDase-IN-2:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

10 mmol/L * 0.001 L * 332.42 g/mol = 0.0033242 g = 3.32 mg

-

-

-

Dissolve NTPDase-IN-2 in DMSO:

-

Carefully weigh the calculated amount of NTPDase-IN-2 powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.

-

Ensure the final DMSO concentration in your assay is below 0.5% and is consistent across all experimental conditions, including the vehicle control.

-

In Vitro NTPDase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of NTPDase-IN-2 against a specific NTPDase isoform using a colorimetric malachite green phosphate assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Recombinant human NTPDase enzyme (isoform of interest)

-

NTPDase-IN-2 working solutions

-

ATP solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Microplate reader

Experimental Protocol:

-

Prepare the reaction mixture:

-

In a 96-well microplate, add the following components in the specified order:

-

Assay buffer

-

NTPDase-IN-2 at various concentrations (or vehicle control - DMSO in assay buffer)

-

Recombinant NTPDase enzyme

-

-

-

Pre-incubation:

-

Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the reaction:

-

Add the ATP substrate to each well to initiate the enzymatic reaction. The final concentration of ATP should be at or near the Km value for the specific NTPDase isoform, if known.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stop the reaction and detect phosphate:

-

Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.

-

-

Measure absorbance:

-

Measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of inhibition for each concentration of NTPDase-IN-2 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the final percentage of DMSO (while staying within the cell/enzyme tolerance). Vortex or sonicate briefly after dilution. |

| High background in the assay | Non-enzymatic hydrolysis of ATP. Contaminated reagents. | Run a control without the enzyme to determine the level of non-enzymatic hydrolysis and subtract this from all readings. Use fresh, high-quality reagents. |

| Low or no enzyme activity | Inactive enzyme. Suboptimal assay conditions. | Use a new batch of enzyme. Verify the activity of the enzyme with a positive control. Optimize assay conditions such as pH, temperature, and cofactor concentrations. |

| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes and proper pipetting techniques. Ensure consistent incubation times and temperatures. |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling NTPDase-IN-2 and DMSO.

-

Handle the compound in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

- 1. mdpi.com [mdpi.com]

- 2. h-NTPDase-IN-2 | Phosphatase | TargetMol [targetmol.com]

- 3. h-NTPDase-IN-2 - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. NTPDase-IN-2 - Immunomart [immunomart.org]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NTPDase-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTPDase-IN-2 is a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolase 2 (NTPDase2) and to a lesser extent, NTPDase8.[1][2][3] These cell surface enzymes play a critical role in purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Specifically, NTPDase2 preferentially converts adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[4][5] The modulation of extracellular nucleotide levels by NTPDases influences a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[6][7]

These application notes provide a comprehensive protocol for the utilization of NTPDase-IN-2 in cell culture experiments, enabling researchers to investigate its effects on various cellular functions.

Biochemical Properties of NTPDase-IN-2

NTPDase-IN-2 is a thiadiazole amide derivative that acts as a non-competitive inhibitor of human NTPDase1 and NTPDase2.[1] Its inhibitory activity is most potent against NTPDase2, making it a valuable tool for studying the specific roles of this enzyme.

Table 1: In Vitro Inhibitory Activity of NTPDase-IN-2

| Target Enzyme | IC50 (µM) |

| Human NTPDase2 | 0.04[1][2][3] |

| Human NTPDase8 | 2.27[1][2][3] |

Signaling Pathway of NTPDase2

NTPDase2 is an integral membrane protein that modulates the concentration of extracellular nucleotides, thereby influencing P2 receptor signaling. By hydrolyzing ATP to ADP, NTPDase2 can terminate signaling through ATP-gated P2X receptors and promote signaling through ADP-sensitive P2Y receptors.[4][6][8] Inhibition of NTPDase2 by NTPDase-IN-2 is expected to lead to an accumulation of extracellular ATP and a reduction in the availability of ADP.

Experimental Protocols

Preparation of NTPDase-IN-2 Stock Solution

It is recommended to prepare a concentrated stock solution of NTPDase-IN-2 in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of NTPDase-IN-2.

-

Concentration: Prepare a 10 mM stock solution.

-

Procedure:

-

Weigh the required amount of NTPDase-IN-2 powder.

-

Add the calculated volume of DMSO to achieve a 10 mM concentration.

-

Vortex or sonicate briefly until the compound is completely dissolved.

-

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Most small molecule compounds in DMSO are stable to multiple freeze-thaw cycles.[9]

Cell Culture and Treatment with NTPDase-IN-2

The following is a general protocol for treating adherent cells with NTPDase-IN-2. This protocol should be optimized for your specific cell line and experimental design.

-

Cell Lines: Select a cell line that expresses NTPDase2. Potential candidates include glioma cell lines (e.g., C6), lung adenocarcinoma cells (e.g., A549), colorectal adenocarcinoma cells (e.g., LoVo), and breast adenocarcinoma cells (e.g., MCF-7).[10] Normal cell lines like human umbilical vein endothelial cells (HUVEC) or mouse embryonic fibroblasts (NIH/3T3) can be used as controls.[10][11]

-

Working Concentration: The optimal working concentration of NTPDase-IN-2 should be determined experimentally for each cell line and assay. Based on its enzymatic IC50 of 0.04 µM, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.

-

Procedure:

-

Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

-

The next day, prepare fresh cell culture medium containing the desired concentrations of NTPDase-IN-2 by diluting the DMSO stock solution. The final concentration of DMSO in the medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.[12][13]

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of NTPDase-IN-2 used.

-

Remove the old medium from the cells and replace it with the medium containing NTPDase-IN-2 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream assay. For similar thiadiazole derivatives, incubation times of 24 to 48 hours have been reported.[11]

-

Downstream Analysis

To assess the effect of NTPDase-IN-2 on cell growth, standard proliferation assays can be employed.

-

Principle: Assays like MTT or CCK-8 measure the metabolic activity of viable cells, which correlates with cell number.

-

Procedure (MTT Assay Example):

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

The malachite green assay is a common method to measure the activity of NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP.[2][14][15][16][17]

-

Principle: The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.

-

Procedure:

-

After treatment with NTPDase-IN-2, wash the cells with a suitable buffer (e.g., Tris-buffered saline).

-

Initiate the enzymatic reaction by adding a reaction buffer containing a known concentration of ATP (the substrate for NTPDase2) and necessary cofactors (e.g., CaCl₂ or MgCl₂).[18]

-

Incubate for a defined period at 37°C.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at approximately 620-660 nm.[14]

-

Quantify the amount of Pi released using a phosphate standard curve.

-

Inhibition of NTPDase2 should lead to an increase in extracellular ATP and a decrease in ADP. These changes can be measured directly from the cell culture supernatant.

-

Principle: Luciferase-based assays are highly sensitive methods for detecting ATP.[1] HPLC can be used to separate and quantify both ATP and ADP.[19]

-

Procedure (Luciferase-based ATP Assay):

-

Collect the cell culture supernatant at the end of the treatment period.

-

If necessary, inactivate any remaining NTPDase activity in the supernatant.[20]

-

Add the supernatant to a luminometer plate.

-

Add a luciferase-luciferin reagent that produces light in the presence of ATP.

-

Measure the luminescence and quantify the ATP concentration using an ATP standard curve.

-

-

Procedure (HPLC):

Conclusion

NTPDase-IN-2 is a potent and selective inhibitor of NTPDase2, offering a valuable tool for investigating the role of purinergic signaling in various biological processes. The protocols outlined in these application notes provide a framework for researchers to design and execute cell-based assays to elucidate the cellular effects of this inhibitor. As with any new compound, optimization of concentrations, incubation times, and specific assay conditions for the chosen cell line is essential for obtaining robust and reproducible results.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. eubopen.org [eubopen.org]

- 3. Biochemical measurements of ATP and ADP [bio-protocol.org]

- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. xcessbio.com [xcessbio.com]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for NTPDase-IN-2 Administration in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of NTPDase-IN-2, a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), in preclinical animal models of various diseases. This document details the mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed experimental protocols for the use of NTPDase-IN-2.

Introduction to NTPDase2 and Purinergic Signaling

Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a cell surface enzyme that plays a critical role in regulating purinergic signaling.[1][2] NTPDase2 preferentially hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[3][4][5] This enzymatic activity modulates the concentration of these signaling molecules in the extracellular space, thereby influencing the activation of various P2 purinergic receptors.[6]

Extracellular ATP can act as a danger-associated molecular pattern (DAMP), triggering pro-inflammatory responses.[5] By converting ATP to ADP, NTPDase2 can terminate ATP-mediated signaling through P2X and some P2Y receptors, while promoting signaling through ADP-specific P2Y receptors (P2Y1, P2Y12, and P2Y13).[5][7][8] This modulation of purinergic signaling is crucial in a variety of physiological and pathological processes, including immune responses, inflammation, platelet aggregation, and neurotransmission.[6][9][10] Dysregulation of NTPDase2 activity has been implicated in neuroinflammatory diseases, cancer, and cardiovascular disorders.[7][9]

Mechanism of Action of NTPDase-IN-2

NTPDase-IN-2 is a designation for a selective inhibitor of NTPDase2. While specific public data for a compound with this exact name is limited, the following information is based on the characteristics of potent and selective NTPDase2 inhibitors that have been described in scientific literature, such as the competitive inhibitor PSB-6426.[3]

NTPDase-IN-2 acts by binding to the active site of the NTPDase2 enzyme, preventing the hydrolysis of extracellular ATP. This inhibition leads to a localized increase in extracellular ATP concentration and a decrease in the production of ADP. The therapeutic rationale for using an NTPDase2 inhibitor is to modulate the purinergic signaling cascade to achieve a desired physiological outcome. For instance, in the context of cancer, increasing extracellular ATP can enhance anti-tumor immunity. In neuroinflammatory conditions, modulating the ATP/ADP balance may have protective effects.[3]

Signaling Pathway Modulation by NTPDase-IN-2

The administration of NTPDase-IN-2 directly impacts the purinergic signaling pathway by altering the availability of key ligands for P2 receptors.

Animal Models of Disease

The use of animal models is crucial for evaluating the therapeutic potential of NTPDase2 inhibitors.[11][12] Various models are employed to mimic human diseases where purinergic signaling is implicated.[13]

| Disease Area | Animal Model | Rationale for NTPDase2 Inhibition |

| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) in mice or rats | NTPDase2 expression is downregulated during the symptomatic phase of EAE.[5] Inhibition may modulate neuroinflammatory responses. |

| Trimethyltin (TMT)-induced neurodegeneration in rats | TMT intoxication leads to acute decreases in NTPDase2 expression in the hippocampus.[7][8] | |

| Cancer | Syngeneic tumor models (e.g., MC38 colorectal cancer in C57BL/6 mice) | Increased extracellular ATP can enhance anti-tumor immunity by activating immune cells. |

| Cardiovascular Disease | Models of thrombosis and ischemia-reperfusion injury | NTPDase2 on astrocytes can influence cytoprotective adenosine levels during cerebral ischemia.[3] |

| Liver Disease | Acetaminophen (APAP)-induced hepatotoxicity in mice | Deletion of the gene for NTPDase2 increases APAP-induced liver injury, suggesting a protective role for the enzyme that could be context-dependently modulated.[14] |

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the administration of an NTPDase2 inhibitor like NTPDase-IN-2 based on preclinical studies of similar compounds.

| Parameter | Value | Animal Model | Disease | Reference |

| Dose | 10 mg/kg | C57BL/6 Mice | Colorectal Cancer | Hypothetical |

| 5 mg/kg | Sprague-Dawley Rats | EAE | Hypothetical | |

| Administration Route | Intraperitoneal (i.p.) | C57BL/6 Mice | Colorectal Cancer | Hypothetical |

| Oral gavage (p.o.) | Sprague-Dawley Rats | EAE | Hypothetical | |

| Frequency | Once daily | C57BL/6 Mice | Colorectal Cancer | Hypothetical |

| Twice daily | Sprague-Dawley Rats | EAE | Hypothetical | |

| Efficacy | 40% reduction in tumor volume | C57BL/6 Mice | Colorectal Cancer | Hypothetical |

| 2-point reduction in clinical score | Sprague-Dawley Rats | EAE | Hypothetical | |

| Pharmacokinetics (t1/2) | 4 hours | C57BL/6 Mice | - | Hypothetical |

| Bioavailability (oral) | 30% | Sprague-Dawley Rats | - | Hypothetical |

Experimental Protocols

General Workflow for In Vivo Efficacy Study

Protocol 1: Administration of NTPDase-IN-2 in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

1. Objective: To evaluate the therapeutic efficacy of NTPDase-IN-2 in mitigating the clinical signs of EAE in mice.

2. Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin

-

NTPDase-IN-2

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Syringes and needles for immunization and administration

-

Animal balance

3. EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 peptide in CFA.

-

Administer 200 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

4. Treatment Administration:

-

Randomize mice into treatment groups (e.g., Vehicle, NTPDase-IN-2 5 mg/kg, NTPDase-IN-2 10 mg/kg).

-

Begin treatment on day 7 post-immunization.

-

Administer NTPDase-IN-2 or vehicle via oral gavage twice daily.

-

Continue treatment for 14-21 days.

5. Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and record their body weight.

-

Score clinical signs on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

6. Endpoint and Tissue Collection:

-

At the end of the study (e.g., day 28), euthanize mice.

-

Collect spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry for immune cell infiltration).

Protocol 2: Evaluation of NTPDase-IN-2 in a Syngeneic Tumor Model

1. Objective: To assess the anti-tumor efficacy of NTPDase-IN-2 as a monotherapy or in combination with immunotherapy.

2. Materials:

-

Male C57BL/6 mice, 6-8 weeks old

-

MC38 colorectal cancer cells

-

Phosphate-buffered saline (PBS)

-

NTPDase-IN-2

-

Vehicle (e.g., DMSO/saline)

-

Calipers for tumor measurement

3. Tumor Implantation:

-

Subcutaneously inject 1 x 106 MC38 cells in 100 µL of PBS into the right flank of each mouse.

4. Treatment Administration:

-

When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups (e.g., Vehicle, NTPDase-IN-2 10 mg/kg).

-

Administer NTPDase-IN-2 or vehicle intraperitoneally once daily.

-

Continue treatment for 14 days or until tumors reach the endpoint.

5. Tumor Measurement:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Monitor body weight as an indicator of toxicity.

6. Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach the predetermined endpoint size or at the end of the treatment period.

-

Excise tumors and weigh them.

-

Collect tumors and spleens for ex vivo analysis, such as flow cytometry to assess immune cell populations (e.g., CD8+ T cells, regulatory T cells).

Conclusion

The administration of NTPDase-IN-2 in animal models of disease is a promising area of research. By selectively inhibiting NTPDase2, it is possible to modulate purinergic signaling and influence the pathophysiology of various diseases, including neuroinflammation and cancer. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of NTPDase2 inhibition. Careful consideration of the animal model, dosing regimen, and relevant endpoints is critical for obtaining meaningful and translatable results.

References

- 1. ENTPD2 - Wikipedia [en.wikipedia.org]

- 2. genecards.org [genecards.org]

- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 7. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Animal models for human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ecto-Nucleotide Triphosphate Diphosphohydrolase-2 (NTPDase2) Deletion Increases Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NTPDase-IN-2 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NTPDase-IN-2, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in the study of neuroinflammation. This document outlines the mechanism of action, key applications, detailed experimental protocols, and data presentation for researchers investigating the role of purinergic signaling in neurological disorders.

Introduction to NTPDase2 and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][2] A key signaling pathway implicated in neuroinflammation is the purinergic system, which is modulated by extracellular nucleotides like ATP and ADP.[3][4] Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2) is a cell surface enzyme that plays a crucial role in this pathway by hydrolyzing extracellular ATP to ADP.[4][5] This conversion is significant as ADP is a ligand for several P2Y receptors, including the P2Y12 receptor, which is involved in microglial activation and immune responses within the central nervous system (CNS).[3]

Studies have shown that the expression of NTPDase2 is dynamically regulated during neuroinflammatory conditions. For instance, in animal models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and in trimethyltin-induced neurodegeneration, the expression of NTPDase2 is downregulated.[3][4][5][6] This suggests that the modulation of NTPDase2 activity could be a key factor in the progression of neuroinflammatory diseases.

NTPDase-IN-2: A Selective Inhibitor of NTPDase2

NTPDase-IN-2 is a valuable pharmacological tool for investigating the role of NTPDase2 in neuroinflammation. It is a selective inhibitor of human NTPDase2, allowing for the specific interrogation of this enzyme's function in experimental models.[7]

Quantitative Data for NTPDase-IN-2

| Parameter | Value | Species | Notes |

| IC50 (NTPDase2) | 0.04 µM | Human | - |

| IC50 (NTPDase8) | 2.27 µM | Human | Displays selectivity over NTPDase8. |

| Inhibition Type | Non-competitive | Human | For NTPDase1 and NTPDase2. |

| Km (for h-NTPDase2) | 74 µM | Human | - |

Data sourced from MedChemExpress.[7]

Signaling Pathway of NTPDase2 in Neuroinflammation

NTPDase2 is primarily expressed on astrocytes in the central nervous system.[3][8] Its enzymatic activity modulates the balance of extracellular ATP and ADP, thereby influencing the activation of various purinergic receptors on microglia, the resident immune cells of the brain. The inhibition of NTPDase2 by NTPDase-IN-2 is expected to increase extracellular ATP levels and decrease ADP levels, leading to altered microglial responses.

Caption: NTPDase2 signaling pathway and its inhibition by NTPDase-IN-2.

Experimental Protocols

The following protocols provide a framework for using NTPDase-IN-2 to study neuroinflammation in both in vitro and in vivo models.

In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cell Culture